molecular formula C6H3F3N2O B111328 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde CAS No. 1333222-14-2

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

Cat. No.: B111328
CAS No.: 1333222-14-2
M. Wt: 176.1 g/mol
InChI Key: HXJFWTMHUWQNEO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is a heterocyclic compound with the molecular formula C6H3F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which also contains an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde typically involves the introduction of a trifluoromethyl group into a pyrimidine ring followed by the formation of the aldehyde group. One common method involves the reaction of 4-(Trifluoromethyl)pyrimidine with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong base like sodium hydride (NaH). The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)pyrimidine-2-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyrimidine ring.

    4-(Trifluoromethyl)pyrimidine-2-thiol: Similar structure but with a thiol group instead of an aldehyde group.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde group on a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFWTMHUWQNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591037
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-14-2
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyrimidine-2-carbaldehyde
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